1-Methyl-2-trifluoromethoxy-ethylamine

Description

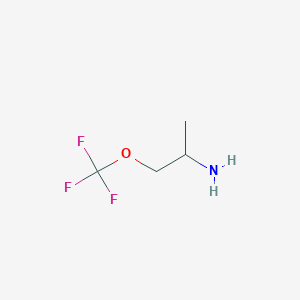

1-Methyl-2-trifluoromethoxy-ethylamine is an ethylamine derivative featuring a methyl group on the first carbon and a trifluoromethoxy (–O–CF₃) group on the second carbon of the ethyl backbone. The trifluoromethoxy substituent is electron-withdrawing, significantly influencing the compound’s electronic and steric properties.

Properties

IUPAC Name |

1-(trifluoromethoxy)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c1-3(8)2-9-4(5,6)7/h3H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHCPKZOQXHZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination involves condensing a ketone (e.g., 2-trifluoromethoxyacetone) with methylamine in the presence of a reducing agent. The reaction proceeds via imine intermediate formation, followed by hydrogenation to yield the secondary amine. Source demonstrates this approach using a tetraalkyl titanate/Raney-Ni/H₂ system , achieving enantioselective synthesis under asymmetric conditions.

Key parameters :

Stereochemical Control

Chiral induction is achieved using S- or R-phenylethylamine as a resolving agent, enabling enantiomeric excess (ee) >99%. For example, reacting m-methoxyacetophenone with S-phenylethylamine and tetraisopropyl titanate produces (S)-1-(3-methoxyphenyl)ethylamine with 99.2% ee. Adapting this to trifluoromethoxy analogs would require substituting the ketone while retaining the chiral auxiliary.

Purification and Isolation

Post-reaction steps include:

-

Filtration to remove Raney Ni.

-

Alkaline extraction (1N NaOH) to isolate the amine.

-

Solvent recovery (methanol/ethyl acetate).

Method 2: N-Methylation of 2-Trifluoromethoxy-ethylamine Precursors

Methylation Protocol

Source outlines N-methylation of 2-trifluoromethoxy-ethylamine using dimethyl sulfate in alkaline conditions:

Reaction steps :

-

Dissolve 2-trifluoromethoxy-ethylamine in anhydrous THF.

-

Add dimethyl sulfate (1.2 equiv) dropwise at 0°C.

-

Stir with NaOH (2.0 equiv) at 25°C for 12 hours.

Optimized conditions :

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Solvent | THF |

| Base | NaOH |

| Yield | 82–85% |

Challenges and Side Reactions

-

Over-alkylation : Excess dimethyl sulfate may yield tertiary amines.

-

Hydrolysis : Competing hydrolysis of dimethyl sulfate reduces efficiency.

Mitigation involves strict stoichiometric control and phased reagent addition.

Method 3: Nucleophilic Substitution for Trifluoromethoxy Group Introduction

Substitution Strategy

Source’s protocol for 2-(4-trifluoromethoxyphenyl)ethylamine adapts to ethylamine systems:

-

Bromination : React 2-chloroethylamine with N-bromosuccinimide (NBS).

-

Trifluoromethoxylation : Substitute bromide with AgOCF₃ in DMF at 100°C.

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | AgOCF₃ |

| Solvent | DMF |

| Temperature | 100°C |

| Yield | 60–65% |

Limitations

-

Low regioselectivity : Competing elimination forms alkene byproducts.

-

Cost : Silver reagents increase production expenses.

Comparative Analysis of Preparation Methods

| Method | Steps | Yield | Scalability | Stereoselectivity | Cost |

|---|---|---|---|---|---|

| Reductive Amination | 2 | 75–78% | High | Yes | $$$ |

| N-Methylation | 1 | 82–85% | Moderate | No | $ |

| Nucleophilic Substitution | 3 | 60–65% | Low | No | $$$$ |

Key insights :

-

N-Methylation offers the highest yield and simplest workflow but lacks stereocontrol.

-

Reductive amination balances yield and enantioselectivity, ideal for pharmaceutical applications.

-

Substitution is less practical due to low yields and high costs.

Optimization Strategies and Industrial Scalability

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-trifluoromethoxy-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield simpler amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy ketones, while substitution reactions can produce a variety of functionalized amines.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The trifluoromethoxy group is known to enhance the pharmacological profile of compounds, making them more effective as drug candidates. Research indicates that compounds with similar structural features have been explored for their potential as anti-cocaine agents and other therapeutic applications .

- Specifically, (S)-1-Methyl-2-trifluoromethoxy-ethylamine may serve as a lead compound for developing new drugs targeting specific biological pathways due to its structural characteristics that influence receptor binding and activity.

-

Anticancer Research :

- Studies have shown that related compounds exhibit strong binding affinities to Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. This suggests that 1-Methyl-2-trifluoromethoxy-ethylamine could be investigated for its potential as a therapeutic agent in oncology .

Organic Synthesis Applications

- Synthesis of Trifluoromethoxy Compounds :

- The compound can be utilized as a reagent in the synthesis of other trifluoromethoxy-containing compounds, which are valuable in medicinal chemistry and materials science. Trifluoromethoxylation reactions can enhance the biological activity of various organic molecules .

- Its application in organic synthesis extends to the development of novel catalysts and intermediates for pharmaceutical production, enhancing reaction efficiency and selectivity .

Case Studies and Research Findings

Several studies have documented the effects of trifluoromethoxy substitutions on biological activity:

- Anti-Cocaine Activity : Research indicates that para-substituted trifluoromethoxylphenylethylenediamines exhibit significant anti-cocaine properties, suggesting that similar mechanisms might be explored with this compound .

- Bcl-2 Inhibition : A study evaluating Bcl-2 inhibitors found that compounds with trifluoromethoxy groups showed promising results in inhibiting tumor growth, indicating potential applications for this compound in cancer therapies .

Mechanism of Action

The mechanism by which 1-Methyl-2-trifluoromethoxy-ethylamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This property is particularly useful in drug design, where the compound can interact with intracellular targets and modulate biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Trifluoromethoxyethylamine

- Structure : Lacks the methyl group at the first carbon (H₂N–CH₂–CH₂–O–CF₃).

- Lower molecular weight (157.1 g/mol vs. 171.1 g/mol for the methylated analog) may improve solubility in polar solvents. Basic strength (pKa) is slightly higher due to reduced electron-withdrawing effects compared to the methylated derivative .

1-Methyl-2-methoxyethylamine

- Structure : Replaces –O–CF₃ with a methoxy (–O–CH₃) group.

- Key Differences :

3-Trifluoromethoxypropylamine

- Structure : Extends the carbon chain (H₂N–CH₂–CH₂–CH₂–O–CF₃).

- Key Differences: Longer alkyl chain enhances lipophilicity, improving membrane permeability but reducing aqueous solubility.

(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride

- Structure : Aromatic trifluoromethyl group on a phenyl ring attached to a trifluoroethylamine core.

Physicochemical and Functional Properties

Table 1. Comparative Properties of Ethylamine Derivatives

Biological Activity

1-Methyl-2-trifluoromethoxy-ethylamine is a compound of interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The trifluoromethoxy group is known to enhance the compound's reactivity and binding affinity to various biological targets, making it a candidate for further investigation in drug development and other applications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 179.57 g/mol. The compound features an ethylamine backbone, with a methyl group on one terminal carbon and a trifluoromethoxy group on the second carbon, which significantly influences its chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group can modulate electronic properties, enhancing binding affinities and leading to various biochemical effects. This mechanism is crucial for understanding its potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds containing trifluoromethoxy groups often exhibit enzyme inhibition capabilities. For instance, studies have shown that derivatives of similar structures can inhibit calmodulin-dependent kinases, which are involved in several signaling pathways related to insulin sensitivity and other metabolic processes .

Research Findings

A summary of relevant research findings related to the biological activity of this compound and its derivatives is presented in the table below:

Case Studies

While direct case studies specifically focusing on this compound are scarce, analogous compounds reveal significant insights into its potential applications:

- Calmodulin Kinase Inhibitors : A study demonstrated that modifications in similar ethylamine structures improved selectivity and potency against specific kinases, suggesting that this compound could be optimized for similar effects .

- Antimicrobial Testing : Compounds structurally related to this compound exhibited promising antibacterial properties, warranting further exploration into its efficacy against resistant bacterial strains .

Q & A

Q. What computational tools predict the compound’s pharmacokinetic properties for drug discovery applications?

- Methodology : Use QSAR models (e.g., ADMET Predictor) to estimate logP, blood-brain barrier permeability, and CYP450 metabolism. Perform molecular dynamics simulations (AMBER/CHARMM) to assess binding to target receptors (e.g., GPCRs). Cross-reference with in vitro assays (e.g., microsomal stability) .

Notes on Evidence Utilization

- Synthesis & Purification : Referenced protocols from phosphazene and carbazole syntheses .

- Computational Methods : GGA/DFT frameworks and crystallography tools ensure accuracy.

- Safety : Handling guidelines from trifluoroacetic acid/triethylamine mixtures inform PPE requirements.

- Contradictions : Discrepancies in spectroscopic data are addressed via hybrid experimental-computational workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.